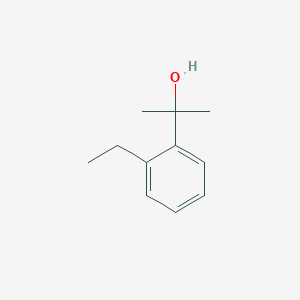

2-(2-Ethylphenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethylphenyl)-2-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second carbon of the propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Ethylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 2-(2-Ethylphenyl)-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2-Ethylphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-(2-Ethylphenyl)-2-propanone.

Reduction: 2-(2-Ethylphenyl)propane.

Substitution: 2-(2-Ethylphenyl)-2-propyl chloride.

Applications De Recherche Scientifique

2-(2-Ethylphenyl)-2-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(2-Ethylphenyl)-2-propanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenyl-2-propanol: Similar structure but lacks the ethyl group on the phenyl ring.

2-(2-Methylphenyl)-2-propanol: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

2-(2-Ethylphenyl)-2-propanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its applications and interactions in various chemical and biological systems.

Activité Biologique

2-(2-Ethylphenyl)-2-propanol, also known as 2-phenyl-2-propanol, is a tertiary alcohol with notable structural features that contribute to its biological activity. This compound is primarily recognized for its role as a metabolite in various biological processes, particularly in the context of cumene metabolism. The unique structure includes a propanol backbone with an ethyl-substituted phenyl group, influencing its reactivity and interactions within biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂O

- Appearance : Pale yellow to white solid

- Solubility : Limited solubility in water

Synthesis

The synthesis of this compound can be achieved through the reaction of phenylmagnesium bromide with acetone:

Biological Activity and Mechanisms

Research indicates that this compound influences metabolic pathways associated with cumene metabolism. It has been identified as a biomarker for cumene exposure, prompting investigations into its potential health impacts and mechanisms of action within biological systems.

Toxicological Profile

A review of the toxicological data reveals several critical health effects associated with the compound:

- Acute Toxicity : The median lethal dose (LD50) in rats is greater than 1500 mg/kg, indicating low acute toxicity. Symptoms of acute intoxication include drowsiness, nausea, and abdominal pain following ingestion.

- Chronic Exposure : Long-term exposure studies in rats have shown decreased body weight gain and potential kidney toxicity, indicating that the urinary tract may be a target organ for toxicity.

- Genotoxicity : The compound has tested negative in several genotoxicity assays, suggesting it does not possess mutagenic potential.

Case Studies

- Reproductive Toxicity : Studies conducted on rats and rabbits have assessed reproductive toxicity with no significant developmental effects observed at tested doses. The NOAEL for maternal toxicity was established at 400 mg/kg bw/day.

- Dermatological Review : A toxicologic and dermatologic review highlighted the safety of this compound when used as a fragrance ingredient, indicating low skin irritation potential and no significant sensitization reactions.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isopropanol | Secondary Alcohol | Simple structure; widely used as a solvent |

| Cumene | Aromatic Hydrocarbon | Precursor to phenol; involved in industrial processes |

| 1-Phenylethanol | Primary Alcohol | Used in flavoring; different reactivity profile |

| 1-Naphthol | Aromatic Alcohol | Used in dye production; distinct aromatic properties |

The presence of both an ethyl group and a phenyl group on the same carbon atom distinguishes this compound from other similar compounds, affecting its reactivity and biological activity.

Propriétés

IUPAC Name |

2-(2-ethylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLOIYAXRYHLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.